molecular formula C11H14BrNO4 B7854559 4-bromo-N,3,5-trimethoxy-N-methylbenzamide

4-bromo-N,3,5-trimethoxy-N-methylbenzamide

Cat. No.: B7854559
M. Wt: 304.14 g/mol
InChI Key: XRYOXWLGETWHJV-UHFFFAOYSA-N
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Description

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12BrNO3. It is characterized by the presence of a bromine atom, three methoxy groups, and a methyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide typically involves the bromination of N,3,5-trimethoxy-N-methylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,3,5-trimethoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

4-bromo-N,3,5-trimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N,3,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4,5-trimethoxybenzene
  • 4-Bromo-N,N,3,5-tetramethylaniline
  • 2-Bromo-3,4,5-trimethoxy-N-(4-((2-pyrimidinylamino)sulfonyl)phenyl)benzamide

Uniqueness

4-bromo-N,3,5-trimethoxy-N-methylbenzamide is unique due to the presence of both bromine and multiple methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-N,3,5-trimethoxy-N-methylbenzamide is an organic compound characterized by its unique molecular structure, which includes a bromine atom and three methoxy groups attached to a benzamide core. Its molecular formula is C10H12BrNO3. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The presence of both bromine and multiple methoxy groups in this compound contributes to its distinctive chemical reactivity. The synthesis typically involves bromination of N,3,5-trimethoxy-N-methylbenzamide using bromine or N-bromosuccinimide (NBS) in a dichloromethane solvent under controlled temperatures to minimize side reactions.

Reaction Mechanisms

The compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Oxidation Reactions : Methoxy groups may be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : The carbonyl group in the benzamide can be reduced to amines or alcohols.

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological properties. It is primarily investigated for its anti-inflammatory and anticancer activities. Notably, studies have shown that this compound can inhibit specific enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which plays a crucial role in regulating estrogen levels .

Table 1: Inhibition Data for 17β-HSD2

CompoundIC50 Value (µM)Source
This compound22% inhibition at 500 nM
Control Compound50% inhibition at 250 nM

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The bromine atom and methoxy groups are believed to enhance binding affinity to enzymes or receptors, potentially modulating their activity. This modulation could lead to either inhibition or activation of various biochemical pathways .

Case Studies

Recent studies have explored the effects of this compound on cancer cell lines. For instance, it was tested on DLD1 human colon cancer cells where it demonstrated a significant increase in multipolar mitosis at concentrations that did not affect normal diploid cells . This suggests a targeted action against cancerous cells while sparing normal cells.

Table 2: Effects on Cancer Cell Lines

Cell LineConcentration (µM)Effect ObservedReference
DLD1 (tetraploid)15Increased multipolar mitosis (21%)
DLD1 (diploid)15No significant change

Properties

IUPAC Name

4-bromo-N,3,5-trimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-13(17-4)11(14)7-5-8(15-2)10(12)9(6-7)16-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOXWLGETWHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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